Adrenomedullin

Endocrinology Adrenal Physiology Aldosterone Regulation

Full-length Adrenomedullin (1-52) human is the native circulating peptide for CLR/RAMP2-3 receptor activation. Its Cys16-Cys21 disulfide bond and C-terminal amide enable sub-nanomolar binding (KD 0.3–0.6 nM). Truncated fragments (AM(13-52), AM(22-52)) exhibit 500- to 1,000-fold lower affinity and cannot substitute in binding or functional assays. This native peptide is the essential reference standard for SAR, radioligand binding, vascular ring, and hemodynamic studies. Only the complete 1-52 sequence ensures full-agonist reproducibility.

Molecular Formula C₂₆₄H₄₀₆N₈₀O₇₇S₃
Molecular Weight 6028.82
CAS No. 148498-78-6
Cat. No. B612762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdrenomedullin
CAS148498-78-6
SynonymsHuman adrenomedullin-(1-52)-NH2
Molecular FormulaC₂₆₄H₄₀₆N₈₀O₇₇S₃
Molecular Weight6028.82
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC2CSSCC(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC2=O)CCCNC(=N)N)CC3=CC=CC=C3)C(C)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC4=CN=CN4)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)N7CCCC7C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)N8CCCC8C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CC9=CC=C(C=C9)O)C(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)N
InChIInChI=1S/C264H406N80O77S3/c1-19-132(10)207(335-200(366)120-294-216(377)160(78-84-189(270)355)308-234(395)171(107-142-52-30-24-31-53-142)322-237(398)176(112-196(277)362)324-238(399)175(111-195(276)361)323-230(391)166(90-101-422-18)312-245(406)182(123-346)332-229(390)163(81-87-192(273)358)309-220(381)156(60-42-95-289-261(280)281)302-215(376)151(269)103-144-66-72-148(352)73-67-144)253(414)315-159(63-45-98-292-264(286)287)226(387)331-183(124-347)246(407)320-170(106-141-50-28-23-29-51-141)219(380)295-119-199(365)301-185-126-423-424-127-186(334-256(417)210(137(15)349)336-201(367)121-296-218(379)169(105-140-48-26-22-27-49-140)319-224(385)157(307-247(185)408)61-43-96-290-262(282)283)248(409)342-212(139(17)351)258(419)338-206(131(8)9)252(413)316-164(82-88-193(274)359)227(388)303-152(56-34-38-91-265)221(382)318-168(102-129(4)5)233(394)298-135(13)214(375)317-174(110-147-117-288-128-297-147)236(397)311-165(83-89-194(275)360)232(393)340-208(133(11)20-2)254(415)328-172(109-146-70-76-150(354)77-71-146)235(396)310-162(80-86-191(272)357)228(389)321-173(108-143-54-32-25-33-55-143)242(403)341-211(138(16)350)257(418)329-180(116-204(372)373)240(401)305-154(58-36-40-93-267)222(383)326-178(114-202(368)369)239(400)304-153(57-35-39-92-266)223(384)327-179(115-203(370)371)241(402)325-177(113-197(278)363)243(404)337-205(130(6)7)251(412)299-136(14)259(420)343-99-46-64-187(343)249(410)313-158(62-44-97-291-263(284)285)225(386)330-181(122-345)244(405)306-155(59-37-41-94-268)231(392)339-209(134(12)21-3)255(416)333-184(125-348)260(421)344-100-47-65-188(344)250(411)314-161(79-85-190(271)356)217(378)293-118-198(364)300-167(213(279)374)104-145-68-74-149(353)75-69-145/h22-33,48-55,66-77,117,128-139,151-188,205-212,345-354H,19-21,34-47,56-65,78-116,118-127,265-269H2,1-18H3,(H2,270,355)(H2,271,356)(H2,272,357)(H2,273,358)(H2,274,359)(H2,275,360)(H2,276,361)(H2,277,362)(H2,278,363)(H2,279,374)(H,288,297)(H,293,378)(H,294,377)(H,295,380)(H,296,379)(H,298,394)(H,299,412)(H,300,364)(H,301,365)(H,302,376)(H,303,388)(H,304,400)(H,305,401)(H,306,405)(H,307,408)(H,308,395)(H,309,381)(H,310,396)(H,311,397)(H,312,406)(H,313,410)(H,314,411)(H,315,414)(H,316,413)(H,317,375)(H,318,382)(H,319,385)(H,320,407)(H,321,389)(H,322,398)(H,323,391)(H,324,399)(H,325,402)(H,326,383)(H,327,384)(H,328,415)(H,329,418)(H,330,386)(H,331,387)(H,332,390)(H,333,416)(H,334,417)(H,335,366)(H,336,367)(H,337,404)(H,338,419)(H,339,392)(H,340,393)(H,341,403)(H,342,409)(H,368,369)(H,370,371)(H,372,373)(H4,280,281,289)(H4,282,283,290)(H4,284,285,291)(H4,286,287,292)/t132-,133-,134-,135-,136-,137+,138+,139+,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,187-,188-,205-,206-,207-,208-,209-,210-,211-,212-/m0/s1
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adrenomedullin (1-52) Human CAS 148498-78-6: Procurement and Research Tool Overview


Adrenomedullin (1-52) human (CAS 148498-78-6) is a 52-amino acid vasoactive peptide hormone with a molecular weight of 6028.82 Da and a molecular formula of C264H406N80O77S3 . It belongs to the calcitonin peptide family and signals primarily through the calcitonin receptor-like receptor (CLR) heterodimerized with receptor activity-modifying proteins RAMP2 (forming AM1 receptor) or RAMP3 (forming AM2 receptor) [1][2]. Endogenously produced from a 185-amino acid precursor (preproadrenomedullin) [3], it is widely expressed in cardiovascular, renal, pulmonary, and adrenal tissues [4]. For research procurement, this full-length 1-52 peptide represents the native circulating form required for physiological receptor activation, with key structural features including an intramolecular disulfide bond (Cys16-Cys21) and a C-terminal amide essential for high-affinity receptor binding and full biological activity [5].

Why Adrenomedullin (1-52) Human Cannot Be Simply Substituted by In-Class Peptides or Fragments


The calcitonin peptide family (adrenomedullin, AM2/intermedin, CGRP, amylin) shares structural homology but exhibits distinct receptor selectivity profiles determined by differential RAMP coupling to CLR [1]. For example, CLR/RAMP1 preferentially binds CGRP, while CLR/RAMP2 and CLR/RAMP3 favor adrenomedullin binding [2][3]. Truncated fragments such as AM(13-52) lack the N-terminal ring structure and display markedly reduced receptor binding affinity compared to full-length AM(1-52), with IC50 values approximately three orders of magnitude higher (0.3 μM vs low nanomolar) [4]. Similarly, the antagonist fragment AM(22-52) exhibits only weak affinity and limited receptor subtype selectivity [5]. These molecular distinctions translate directly to functional outcomes in experimental systems, making generic substitution scientifically unsound without explicit validation. Procurement decisions must therefore consider whether the specific receptor engagement profile of full-length AM(1-52) is required for the intended application [6].

Quantitative Differentiation Evidence for Adrenomedullin (1-52) Human vs. Structural and Pharmacological Comparators


Adrenomedullin (1-52) vs. PAMP: 322-Fold Lower Potency for Inhibiting Aldosterone Secretion in Human Adrenocortical Cells

In a direct head-to-head comparison using dispersed human adrenocortical cells, proadrenomedullin N-terminal 20 peptide (PAMP) demonstrated significantly greater potency than full-length adrenomedullin (AM) in inhibiting angiotensin-II-stimulated aldosterone secretion. The IC50 for PAMP was 0.98 × 10⁻¹¹ mol/L, whereas the IC50 for AM was 3.16 × 10⁻⁹ mol/L [1]. This represents a 322-fold difference in potency (PAMP being more potent). Importantly, the inhibitory action of AM was completely abolished by the CGRP1 receptor antagonist CGRP(8-37), while PAMP's effect was unaffected, confirming that these two co-derived peptides from the same prohormone act through distinct receptor pathways in the human adrenal cortex [1]. In aldosteronoma cells, the potency differential was even more pronounced, with IC50 values of 1.32 × 10⁻¹² mol/L for PAMP and 1.51 × 10⁻⁹ mol/L for AM (1,144-fold difference) [1].

Endocrinology Adrenal Physiology Aldosterone Regulation

Adrenomedullin (1-52) vs. CGRP and Amylin: 17,000-Fold Selectivity for CGRP Receptors over Amylin Receptors

In competitive radioligand binding studies using SK-N-MC cell membranes expressing CGRP receptors, human adrenomedullin displaced [¹²⁵I]CGRP with a Ki of 0.12 ± 0.06 nM, positioning its affinity intermediate between rat CGRPα (Ki = 0.007 ± 0.001 nM) and rat amylin (Ki = 3.83 ± 1.14 nM) [1]. However, at amylin receptors (nucleus accumbens membranes), adrenomedullin exhibited dramatically reduced affinity with a Ki of 51 ± 5 nM, compared to rat amylin (Ki = 0.024 ± 0.002 nM) and rat CGRPα (Ki = 0.31 ± 0.07 nM) [1]. The selectivity ratio for CGRP receptors over amylin receptors was approximately 425-fold (51 nM / 0.12 nM). At calcitonin receptors (T47D cells), adrenomedullin showed a Ki of 33 ± 5 nM [1]. Functionally, in anesthetized rats, adrenomedullin produced hypotensive effects with potency intermediate between amylin and CGRPα, but it failed to induce amylin-specific actions including inhibition of [¹⁴C]glycogen formation in soleus muscle, hyperlactemia, hypocalcemia, or inhibition of gastric emptying at doses up to 10 nmol/kg [1].

Receptor Pharmacology GPCR Signaling Vascular Biology

Adrenomedullin (1-52) vs. Adrenomedullin 2/Intermedin: AM2 is 2-Fold More Potent for Central Oxytocin Secretion and Exhibits Distinct Antagonist Sensitivity

In a direct head-to-head comparison using intracerebroventricular (icv) administration in conscious rats, adrenomedullin 2/intermedin (AM2) produced plasma oxytocin (OXT) levels at 10 minutes post-injection that were nearly double those elicited by an equimolar dose of adrenomedullin (1 nmol/rat) [1]. Furthermore, the effects of centrally administered AM were nearly completely abolished by pretreatment with the AM receptor antagonist AM(22-52) (27 nmol/rat) combined with the CGRP antagonist CGRP(8-37) (3 nmol/rat), whereas the oxytocin response to AM2 was only partially blocked by the same antagonist combination [1]. This differential antagonist sensitivity indicates that AM2 engages an additional, as-yet-unidentified receptor distinct from the canonical AM1 and AM2 receptors [1]. Similarly, increases in blood pressure, heart rate, and circulating catecholamines were all greater in response to central AM2 compared to AM at identical doses [1]. In situ hybridization confirmed that both peptides induced c-fos expression in the supraoptic and paraventricular nuclei, but antagonist blockade was only fully effective against AM-induced activation [1].

Neuroendocrinology Hypothalamic Function Oxytocin Regulation

Adrenomedullin (1-52) Native Peptide vs. Truncated Fragments: Full-Length Sequence Required for Sub-Nanomolar Receptor Binding Affinity

Radioligand binding studies using [¹²⁵I]human adrenomedullin demonstrate that the full-length AM(1-52) peptide binds to a single population of receptor sites with a KD of approximately 0.3-0.6 nM across rat brain, lung, and vas deferens tissues [1]. In contrast, truncated adrenomedullin fragments including AM(1-12), AM(13-52), and AM(22-52) are poor inhibitors of [¹²⁵I]AM binding, exhibiting IC50 values of approximately 0.3 μM (300 nM) for displacement of the native peptide [2]. This represents a 500- to 1,000-fold reduction in binding affinity compared to full-length AM(1-52). The critical structural determinants include the N-terminal disulfide-bonded ring structure (Cys16-Cys21) and the C-terminal amide, both of which are absent or disrupted in truncated fragments [3]. The AM(22-52) fragment, commonly employed as a receptor antagonist, exhibits weak affinity (pA2 values approximately 6.5-7.0) and only limited selectivity between AM1 and AM2 receptor subtypes [4].

Peptide Chemistry Receptor Binding Structure-Activity Relationship

Adrenomedullin (1-52) Native Peptide vs. PEGylated Derivatives: 100-Fold Shorter Plasma Half-Life Necessitates Formulation Considerations

Native human adrenomedullin (1-52) exhibits rapid clearance from circulation following intravenous administration, with a plasma half-life of 22 ± 1.6 minutes, a metabolic clearance rate (MCR) of 27.4 ± 3.6 mL/kg·min, and an apparent volume of distribution of 880 ± 150 mL/kg in human subjects [1]. In rats, a two-compartment pharmacokinetic model revealed an even more rapid distribution half-life of 2.0 minutes (95% CI, 1.98-2.01) and an elimination half-life of 15.9 minutes (95% CI, 15.0-16.9) [2]. The lungs represent the primary site of clearance, with 36.4 ± 2.1% first-pass unidirectional extraction of radiolabeled AM in dogs, mediated through specific receptor binding [2]. In contrast, 20 kDa PEGylated adrenomedullin (20kPEG-AM) demonstrates a more than 100-fold longer plasma half-life compared to native AM, enabling sustained receptor engagement following subcutaneous administration [3]. Studies with 5 kDa and 60 kDa PEG-AM confirm that PEGylation does not fundamentally alter receptor activation profiles (CGRP, AM1, AM2 receptors) or antagonist sensitivity compared to native AM [4].

Pharmacokinetics Peptide Therapeutics Drug Development

Validated Research and Industrial Application Scenarios for Adrenomedullin (1-52) Human Based on Quantitative Differentiation Evidence


Cardiovascular Pharmacology: CGRP Receptor-Mediated Vasodilation Studies

Adrenomedullin (1-52) is optimally suited for ex vivo vascular ring studies or in vivo hemodynamic monitoring where sustained CGRP receptor activation is required. The peptide's Ki of 0.12 nM at CGRP receptors in SK-N-MC cells [1] supports its use as a potent vasodilator probe. However, given its short plasma half-life of 22 minutes in humans and 15.9 minutes in rats [2], acute infusion protocols with continuous monitoring are recommended for in vivo work. For long-term cardiovascular studies, PEGylated AM derivatives with >100-fold extended half-life [3] may offer practical advantages. AM(22-52) antagonist should be included as a control to confirm receptor specificity [4].

Adrenal Endocrinology: Discrimination of CGRP1-Dependent vs. PAMP-Sensitive Aldosterone Regulation

Based on direct comparative data showing that PAMP is 322-fold more potent than AM at inhibiting aldosterone secretion in human adrenocortical cells [1], adrenomedullin serves as a selective tool to probe the CGRP1 receptor-mediated component of adrenal regulation. Studies employing AM should include CGRP(8-37) antagonist controls, which completely abolish AM's aldosterone-inhibitory effect without affecting PAMP's action [1]. AM(1-52) is appropriate for experiments designed to isolate the CGRP1 pathway, but investigators studying physiological aldosterone regulation should procure PAMP as the primary ligand of interest.

Neuroendocrinology: Hypothalamic Oxytocin Neuron Activation Studies

For central nervous system studies of oxytocin secretion, AM(1-52) provides a baseline agonist with well-characterized antagonist sensitivity to AM(22-52) and CGRP(8-37) [1]. However, researchers seeking maximal oxytocin response should consider adrenomedullin 2/intermedin (AM2), which produces nearly double the plasma oxytocin levels of AM at equimolar doses and exhibits only partial blockade by standard antagonists, indicating engagement of an additional receptor population [1]. AM(1-52) remains valuable as a comparator ligand to define the canonical AM1/AM2 receptor-mediated component of the oxytocin response.

Receptor Binding and Structure-Activity Relationship (SAR) Studies

Full-length AM(1-52) is essential for competitive radioligand binding assays due to its sub-nanomolar KD (0.3-0.6 nM) for adrenomedullin binding sites [1]. Truncated fragments such as AM(13-52) and AM(22-52) exhibit 500- to 1,000-fold lower affinity (IC50 ≈ 0.3 μM) and cannot substitute for native peptide in binding studies [2][3]. For SAR investigations examining the contributions of the N-terminal ring structure and C-terminal amide to receptor engagement, AM(1-52) should be procured as the reference full-length agonist, with fragments ordered separately as experimental controls or tools for specific hypotheses.

Peptide Pharmacokinetics and Drug Delivery Research

Native AM(1-52) serves as the benchmark for evaluating clearance mechanisms and extended-release formulations. Its rapid clearance (MCR 27.4 mL/kg·min, t½ 22 min in humans [1]) and high first-pass pulmonary extraction (36.4% in dogs [2]) make it an ideal model peptide for studying pulmonary endothelial receptor-mediated clearance and for benchmarking PEGylated or other chemically modified derivatives. Procurement of native AM is required to establish baseline pharmacokinetic parameters against which modified analogs can be quantitatively compared.

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